2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Description

Chemical Identity and Nomenclature

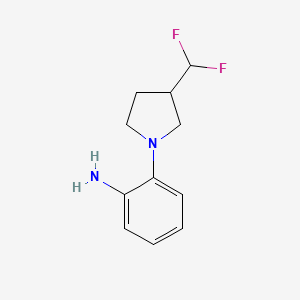

This compound represents a sophisticated heterocyclic compound characterized by its unique molecular architecture that combines multiple pharmacologically relevant structural elements. The compound is officially registered under the Chemical Abstracts Service number 2098102-40-8, establishing its definitive chemical identity within the global chemical database system. The molecular formula of this compound is C₁₁H₁₄F₂N₂, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two fluorine atoms, and two nitrogen atoms within its structure.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the name precisely describes the structural arrangement of functional groups and their connectivity. The compound possesses a molecular weight of 212.24 grams per mole, which places it within the medium molecular weight range typical of pharmaceutical intermediates and bioactive compounds. The Simplified Molecular Input Line Entry System representation, expressed as NC1=CC=CC=C1N2CC(C(F)F)CC2, provides a standardized method for representing the compound's connectivity pattern and serves as a universal identifier for computational chemistry applications.

The structural complexity of this compound arises from the integration of three distinct chemical functionalities: the aniline aromatic amine system, the pyrrolidine saturated heterocycle, and the difluoromethyl substituent. This combination creates a molecule with unique electronic and steric properties that distinguish it from simpler analogues. The presence of the difluoromethyl group introduces significant electronegativity and potential for hydrogen bonding interactions, while the pyrrolidine ring provides conformational rigidity and basicity. The aniline component contributes aromatic character and additional sites for chemical modification or biological interaction.

The compound's nomenclature also reflects its classification within the broader family of substituted anilines and pyrrolidine derivatives. Alternative naming systems may refer to this compound using various descriptive terms that emphasize different structural aspects, but the systematic name provides the most precise identification. Understanding the nomenclature is crucial for accurate chemical communication, literature searches, and regulatory documentation, particularly given the increasing importance of fluorinated compounds in pharmaceutical development.

Historical Development in Heterocyclic Chemistry

The historical development of compounds such as this compound is deeply rooted in the evolution of heterocyclic chemistry, particularly the understanding and synthetic manipulation of nitrogen-containing ring systems. The foundation for modern pyrrolidine chemistry was established through early work on heterocyclic compounds, where pyrrolidine itself was characterized as a cyclic secondary amine with the molecular formula (CH₂)₄NH. This saturated heterocycle became recognized as a fundamental building block in organic synthesis due to its stability, basicity, and ability to serve as a scaffold for more complex molecular architectures.

The aniline component of the compound traces its origins to pioneering work in the nineteenth century, when Otto Unverdorben first isolated aniline from indigo in 1826, initially naming it Crystallin. This discovery was followed by significant contributions from Friedlieb Runge in 1834, who isolated a similar substance from coal tar that he called kyanol or cyanol, and Carl Julius Fritzsche in 1840, who treated indigo with caustic potash to obtain an oil that he termed aniline. These early investigations established aniline as the simplest aromatic amine with the formula C₆H₅NH₂, and its industrial significance grew rapidly following William Perkin's identification of mauveine in 1856, which led to the development of the synthetic dye industry.

The convergence of pyrrolidine and aniline chemistry represented a significant advancement in heterocyclic synthesis, as researchers recognized the potential for creating hybrid molecules that combined the properties of both structural elements. The introduction of fluorinated substituents, particularly difluoromethyl groups, represents a more recent development in medicinal chemistry driven by the recognition that fluorine substitution can dramatically alter the biological properties of organic compounds. Recent research has demonstrated the importance of difluoromethylation in pharmaceutical chemistry, with new synthetic methodologies being developed to introduce difluoromethyl groups directly into heterocyclic systems.

The development of organophotocatalytic methods for difluoromethylation has particularly advanced the field, allowing for the direct introduction of difluoromethyl groups into heterocycles using environmentally benign conditions and avoiding the need for expensive metal catalysts. These advances have made compounds like this compound more accessible for research and potential pharmaceutical applications, representing the culmination of decades of progress in heterocyclic chemistry, fluorine chemistry, and synthetic methodology development.

Position Within Pyrrolidine-Aniline Derivative Class

This compound occupies a distinctive position within the broader class of pyrrolidine-aniline derivatives, representing an advanced generation of hybrid compounds that incorporate both traditional heterocyclic frameworks and modern fluorinated substituents. The compound belongs to a family of molecules where the pyrrolidine ring is connected to the aniline moiety through a nitrogen-carbon bond, creating a structural class known for diverse biological activities and synthetic versatility. This particular arrangement allows for the combination of the conformational properties of the saturated pyrrolidine ring with the electronic characteristics of the aromatic aniline system.

Within the pyrrolidine-aniline derivative class, compounds can be categorized based on the substitution pattern and the nature of the connecting linkage between the two ring systems. The most common variants include direct N-aryl connections, where the pyrrolidine nitrogen is directly bonded to the aromatic ring, and substituted variants where additional functional groups modify the electronic and steric properties of the molecule. The difluoromethyl substitution in this compound places it among the more structurally complex members of this class, as the presence of fluorine atoms significantly alters the compound's physicochemical properties compared to non-fluorinated analogues.

Comparative analysis with related compounds in this class reveals the unique characteristics imparted by the difluoromethyl substitution. For instance, the trifluoromethyl analogue 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline, with Chemical Abstracts Service number 1879821-42-7 and molecular formula C₁₁H₁₃F₃N₂, represents a closely related structure where an additional fluorine atom creates different electronic effects. The molecular weight difference between these compounds (212.24 versus 230.23 grams per mole) reflects the impact of fluorine substitution on molecular properties and potential biological activity.

The pyrrolidine-aniline derivative class also encompasses compounds with alternative substitution patterns, such as those with different positions of fluorinated groups or varying degrees of fluorination. These structural variations create a diverse chemical space that researchers can explore for different applications, from pharmaceutical development to materials science. The position of this compound within this class is particularly notable because the difluoromethyl group provides a balance between the strong electron-withdrawing effects of fluorine substitution and the maintenance of hydrogen bonding capability, which is lost in fully fluorinated analogues like trifluoromethyl derivatives.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution |

|---|---|---|---|---|

| This compound | 2098102-40-8 | C₁₁H₁₄F₂N₂ | 212.24 | Difluoromethyl |

| 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline | 1879821-42-7 | C₁₁H₁₃F₃N₂ | 230.23 | Trifluoromethyl |

| 2-(Pyrrolidin-1-yl)aniline (hypothetical parent) | Not specified | C₁₀H₁₄N₂ | 162.23 | None |

Properties

IUPAC Name |

2-[3-(difluoromethyl)pyrrolidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-11(13)8-5-6-15(7-8)10-4-2-1-3-9(10)14/h1-4,8,11H,5-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMGCVKSDFYSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Difluoromethyl-Substituted Pyrrolidine

A common approach to prepare the difluoromethyl-substituted pyrrolidine involves:

- Starting with a pyrrolidine derivative or precursor.

- Introducing the difluoromethyl group (–CF2H) at the 3-position of the pyrrolidine ring using difluoromethylation reagents or fluorination protocols.

While direct literature specifically on 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is limited, related fluorination methods provide insight:

- N-Trifluoromethylation and fluorination of amines have been achieved using reagents such as carbon disulfide (CS2), silver fluoride (AgF), and bases under mild conditions (e.g., 40–80 °C) in ethyl acetate solvent, as described in recent protocols for secondary amines. Although this method focuses on trifluoromethylation, similar strategies with modified reagents can be adapted for difluoromethylation.

Coupling of Pyrrolidinyl Group to Aniline

The attachment of the pyrrolidinyl moiety to the aniline ring can be achieved through:

- Nucleophilic substitution reactions where an amine (e.g., 3-(difluoromethyl)pyrrolidine) displaces a leaving group on an aromatic precursor.

- Reductive amination or condensation reactions involving aniline derivatives and pyrrolidine aldehydes or ketones.

A related synthetic example involves condensation of substituted amines with aromatic aldehydes or chloronicotinaldehydes under acidic conditions to yield amino-substituted heterocycles. While this example is for pyrroloquinoxaline derivatives, the general principle applies for aniline-pyrrolidine coupling.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting material: 3-(difluoromethyl)pyrrolidine | Prepared or purchased as a key intermediate |

| 2 | Aniline derivative (e.g., 2-chloroaniline) | Aromatic amine for coupling |

| 3 | Base (e.g., potassium carbonate), solvent (e.g., DMF) | Facilitates nucleophilic aromatic substitution |

| 4 | Heating (80–120 °C) | Promotes substitution of chlorine by pyrrolidinyl amine |

| 5 | Purification by column chromatography | Isolates pure this compound |

This method aligns with aromatic amine substitution chemistry and fluorinated amine handling reported in the literature.

Data Table: Key Parameters in Preparation Reactions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 40–120 °C | Depends on step and reagents |

| Reaction time | 6–20 hours | Longer times for aromatic amines |

| Solvent | Ethyl acetate, DMF, ethanol | Polar aprotic solvents favored |

| Fluorination reagent | AgF, CS2 (for trifluoromethylation) | Adapted for difluoromethylation |

| Base | DABCO, K2CO3, 4-pyrrolidinopyridine | Enhances nucleophilicity |

| Purification | Silica gel chromatography | Hexane/ethyl acetate mixtures |

Research Findings and Observations

- Aromatic amines such as aniline derivatives exhibit reduced nucleophilicity compared to aliphatic amines, requiring stronger bases or prolonged reaction times for efficient coupling.

- The presence of electron-rich groups on the aromatic ring can enhance the yield of fluorinated amine products.

- Difluoromethylation is less commonly reported than trifluoromethylation but can be approached by modifying trifluoromethylation protocols with appropriate reagents.

- The synthetic route must consider the stability of the difluoromethyl group under reaction conditions to avoid defluorination or side reactions.

Scientific Research Applications

2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Pathways Involved: The pathways affected by this compound can include signal transduction pathways and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline, focusing on substituent variations and their physicochemical properties:

Key Observations:

- Electron-withdrawing vs. Electron-donating Groups : The target compound’s -CF₂H group contrasts with analogs bearing -CF₃ (e.g., ), which is more electronegative and may reduce basicity of the aniline nitrogen .

- Linker Modifications : Ether-linked pyrrolidine derivatives (e.g., ) introduce flexibility, which could enhance conformational adaptability in molecular recognition .

Physical and Spectroscopic Properties

- Melting Points : Analogs in exhibit melting points between 134–190°C , typical for crystalline fluorinated aromatics. The target compound’s solid-state behavior is likely comparable, though experimental data are unavailable .

- NMR Spectroscopy : Pyrrolidine protons in analogs show distinct splitting patterns in ¹H-NMR (δ ~2.5–3.5 ppm), while -CF₂H groups generate characteristic ¹⁹F-NMR signals near -120 ppm . Trifluoromethyl (-CF₃) groups resonate at higher fields (~-60 to -70 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions for analogs with errors <5 ppm, a standard benchmark for structural validation .

Biological Activity

2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, biological effects, and related research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluoromethyl group and an aniline moiety. This unique structure may enhance its interaction with biological targets, influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂N₂ |

| Molecular Weight | 184.17 g/mol |

| Structural Features | Pyrrolidine ring, difluoromethyl group, aniline moiety |

The mechanism of action for this compound involves:

- Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity. This interaction can lead to alterations in signal transduction pathways and metabolic processes.

- Pathways Affected : It primarily influences pathways related to cancer proliferation and other cellular processes .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells. A notable study demonstrated that a related compound exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral properties. Compounds with difluoromethyl substitutions are often associated with enhanced biological activity against viral replication mechanisms.

Case Studies and Research Findings

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including this compound. The findings indicated significant inhibition of tumor cell growth, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Research into the mechanistic pathways revealed that the compound could inhibit specific enzymes involved in cancer cell metabolism, providing a rationale for its observed biological effects .

- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies suggested favorable absorption and distribution characteristics for this compound, indicating its potential for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous structures (e.g., piperidine derivatives in ) are synthesized by reacting halogenated anilines with pyrrolidine precursors under reflux in ethanol, followed by purification via flash chromatography or recrystallization .

- Key considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent polarity (e.g., chloroform/methanol mixtures) to enhance crystallinity and purity (>95% by NMR) .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

- Methodology : Compare logP values (via shake-flask method) and solubility profiles (in buffers/organic solvents) with non-fluorinated analogs. The difluoromethyl group increases lipophilicity (logP ~2.1) and metabolic stability, as observed in fluorinated aniline derivatives .

- Structural analysis : Use ¹⁹F NMR to confirm substitution patterns and X-ray crystallography (as in ) to resolve stereoelectronic effects on molecular conformation .

Q. What analytical techniques are critical for characterizing this compound?

- Standard protocols :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm structure and purity.

- Mass spectrometry : HRMS (ESI+) for molecular ion validation.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess stability under varying pH .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrolidine ring and difluoromethyl group?

- Methodology : Synthesize analogs (e.g., replacing pyrrolidine with piperidine or varying fluorine substituents) and test biological activity in receptor-binding assays (e.g., histamine H3 receptors, as in ). Use molecular docking to predict binding affinities, leveraging Protein Data Bank (PDB) structures .

- Case study : lists analogs (e.g., 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)aniline) with differing activity profiles due to trifluoromethyl vs. difluoromethyl substitution .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Approach :

- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak IG-3 column) to separate enantiomers, as pyrrolidine introduces chirality .

- Impurity profiling : LC-MS to identify byproducts (e.g., dehalogenated species) that may skew bioactivity results .

Q. How can computational modeling predict metabolic pathways and toxicity?

- Tools :

- DFT calculations : Assess bond dissociation energies for oxidative degradation (e.g., CYP450-mediated defluorination) .

- ADMET prediction : Software like SwissADME to model absorption and toxicity profiles, guided by fluorine’s impact on bioavailability .

Q. What are the challenges in developing enantioselective synthesis protocols?

- Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during pyrrolidine ring formation. highlights enantiomer-specific bioactivity in related compounds .

- Resolution methods : Simulated moving bed (SMB) chromatography for industrial-scale separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.